1-(4-Bromophenyl)ethane-1-thiol
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Overview
Description
1-(4-Bromophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9BrS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of 4-bromophenylacetic acid as a starting material, which undergoes reduction and subsequent thiolation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and thiolation steps, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of ethane-1-thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethane-1-thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)ethane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of an ethane-1-thiol group.
4-Bromobenzyl chloride: Precursor in the synthesis of 1-(4-Bromophenyl)ethane-1-thiol.
Uniqueness: Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9BrS |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
InChI Key |
ZHYMGSZJYZRBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)S |
Origin of Product |
United States |
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